molecular formula C13H18N2O3 B12985557 Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate

Cat. No.: B12985557
M. Wt: 250.29 g/mol
InChI Key: QAECDNDIJKFMPR-RYUDHWBXSA-N
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Description

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a benzyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate typically involves the reaction of a piperidine derivative with benzyl chloroformate under basic conditions. The hydroxyl group on the piperidine ring can be introduced through various methods, including reduction of a corresponding ketone or oxidation of a precursor compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces various substituted piperidine derivatives.

Scientific Research Applications

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbamate groups can form hydrogen bonds and other interactions with these targets, modulating their activity. This compound may also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to form stable gels in both polar and apolar solvents highlights its potential for creating functionalized chiral architectures .

Biological Activity

Benzyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a benzyl group, a hydroxypiperidine moiety, and a carbamate functional group. Its molecular formula is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, with a molecular weight of approximately 228.27 g/mol. The stereochemistry of the compound is crucial for its biological activity, particularly the configuration at the 3 and 4 positions of the piperidine ring.

Enzyme Inhibition and Receptor Binding

Research indicates that this compound exhibits notable interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, studies have demonstrated its ability to modulate the activity of enzymes involved in neurotransmitter regulation, which may have implications for treating neurological disorders.
  • Receptor Binding : Interaction studies reveal that this compound binds to various receptors, potentially influencing signaling pathways associated with pain modulation and inflammation. Its binding affinity suggests it could serve as a lead compound in designing new therapeutics targeting these pathways .

The precise mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Modulation of Neurotransmitter Systems : By inhibiting specific enzymes, it alters neurotransmitter levels, which can affect mood and cognitive functions.
  • Receptor Modulation : Binding to receptors may either activate or inhibit downstream signaling cascades, contributing to its pharmacological effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural DifferencesUnique Features
Benzyl (trans-3-hydroxypiperidin-4-yl)carbamateHydroxyl group position differsDifferent pharmacological profile
Benzyl (cis-3-hydroxypiperidin-4-yl)carbamateStereochemistry variesAltered binding characteristics
Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamateDifferent ring structureVarying biological activity

The differences in stereochemistry and functional groups significantly influence the biological activity and therapeutic potential of these compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Study on Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential in treating neurodegenerative diseases .
  • Antinociceptive Activity : Another investigation highlighted its efficacy in reducing pain responses in animal models, indicating its potential as an analgesic agent.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl N-[(3S,4S)-3-hydroxypiperidin-4-yl]carbamate

InChI

InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12-/m0/s1

InChI Key

QAECDNDIJKFMPR-RYUDHWBXSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

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